molecular formula C17H14N2O2 B2751157 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate CAS No. 1351663-93-8

1-methyl-1H-benzo[d]imidazol-5-yl cinnamate

Cat. No.: B2751157
CAS No.: 1351663-93-8
M. Wt: 278.311
InChI Key: GGPCJNGBUGDCFE-JXMROGBWSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate is a compound that combines the structural features of benzimidazole and cinnamate Benzimidazole is a heterocyclic aromatic organic compound, while cinnamate is derived from cinnamic acid, a naturally occurring aromatic acid

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: It can be used in the development of functional materials, such as organic semiconductors or photovoltaic materials.

Safety and Hazards

The compound “1-methyl-1H-benzo[d]imidazol-5-yl methanol” has several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with cinnamic acid or its derivatives. The reaction is often catalyzed by acidic or basic conditions, and solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used. The reaction may proceed through an esterification process, where the carboxyl group of cinnamic acid reacts with the nitrogen atom of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the cinnamate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Comparison with Similar Compounds

    1-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the cinnamate moiety.

    Cinnamic Acid: Contains the cinnamate structure but lacks the benzimidazole ring.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness: 1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate is unique due to the combination of the benzimidazole and cinnamate structures. This dual functionality can enhance its biological and chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-12-18-15-11-14(8-9-16(15)19)21-17(20)10-7-13-5-3-2-4-6-13/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCJNGBUGDCFE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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